

FR-146687: A Potent 5 α -Reductase Inhibitor, Not a Nucleoside Analog

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Compound of Interest

Compound Name: FR-146687

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A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of **FR-146687**, a potent and selective inhibitor of 5 α -reductase. It is crucial to note that, contrary to a potential misclassification, **FR-146687** is not a modified nucleoside analog. This whitepaper clarifies its correct classification and delves into its mechanism of action, inhibitory potency, and in vivo effects. The information is compiled from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Correcting the Classification of FR-146687

FR-146687 (also known as FK 687 or TF 505) is a synthetic, orally active small molecule that has been identified as a highly selective inhibitor of 5 α -reductase.^[1] Nucleoside analogs are a class of compounds that are structurally similar to naturally occurring nucleosides and are often used as antiviral or anticancer agents.^{[2][3][4]} **FR-146687** does not share the structural characteristics of a nucleoside, which typically consists of a nucleobase linked to a sugar moiety. Instead, its mechanism of action is centered on the inhibition of the enzyme 5 α -reductase, which is pivotal in androgen metabolism.^[1]

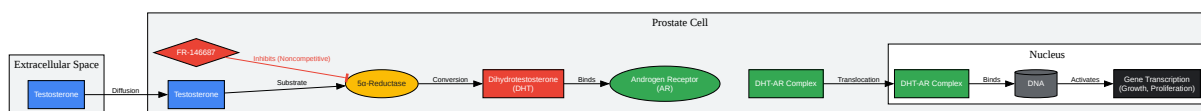
Mechanism of Action: Inhibition of 5 α -Reductase

The primary pharmacological action of **FR-146687** is the inhibition of 5 α -reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][5] DHT has a higher binding affinity for the androgen receptor and is a key mediator in the development and function of the prostate gland, as well as in the pathophysiology of conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia.[3][5][6]

FR-146687 has been shown to be a dual inhibitor of both isozymes of 5 α -reductase.[7] Its inhibitory action is noncompetitive, meaning it binds to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.[7] Notably, **FR-146687** exhibits high selectivity for 5 α -reductase and does not show inhibitory effects on other steroid oxidoreductases, which is a desirable characteristic for minimizing off-target side effects.[1]

Signaling Pathway

The signaling pathway affected by **FR-146687** is the androgen signaling pathway. By inhibiting 5 α -reductase, **FR-146687** effectively reduces the intracellular concentration of DHT. This leads to a decrease in the activation of the androgen receptor by its most potent ligand. The unactivated androgen receptor remains in the cytoplasm; upon binding with an androgen like DHT, it translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell growth and differentiation in androgen-sensitive tissues like the prostate.



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Caption: Mechanism of action of **FR-146687** in inhibiting the 5 α -reductase pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo effects of **FR-146687**.

Table 1: In Vitro Inhibitory Activity of FR-146687

Enzyme Source	IC ₅₀ (nM)
Rat 5α-reductase	1.7
Human 5α-reductase	4.6

Data from Nakayama et al., 1997.[\[1\]](#)

Table 2: In Vivo Effects of FR-146687 in Animal Models

Animal Model	Dosage	Duration	Effect
Mature Rats	> 0.1 mg/kg (p.o.)	2, 7, 14, or 21 days	Dose-dependent reduction in ventral prostate and seminal vesicle weight
Castrated Immature Rats (Testosterone-induced)	> 0.1 mg/kg (p.o.)	Not specified	Dose-dependent reduction in ventral prostate and seminal vesicle weight
Castrated Immature Rats (DHT-induced)	Not specified	Not specified	No effect on ventral prostate and seminal vesicle weight
Rats and Beagles	Not specified	Not specified	Significant reduction in DHT concentration in the prostate

Data from Nakayama et al., 1997 and MedChemExpress.[\[1\]](#)[\[7\]](#)

Experimental Protocols

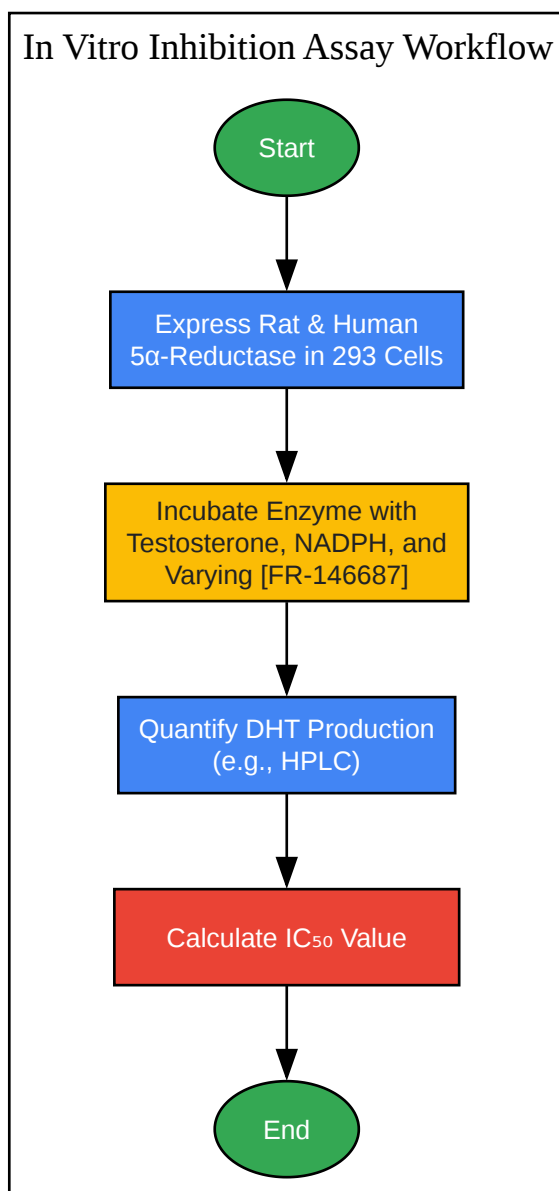
The following are descriptions of the key experimental methodologies used to characterize **FR-146687**, based on the available literature. It should be noted that the abstracts and available information do not provide exhaustive, step-by-step protocols, but rather an overview of the methods employed.

In Vitro 5 α -Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of **FR-146687** on rat and human 5 α -reductase isozymes.

Methodology Overview:

- **Enzyme Expression:** Two isozymes of both rat and human 5 α -reductase were expressed in 293 cells.
- **Inhibition Assay:** The inhibitory activity of **FR-146687** was assessed against the expressed enzymes. While the specific assay format is not detailed in the abstract, such assays typically involve incubating the enzyme with its substrate (testosterone) and a cofactor (NADPH) in the presence of varying concentrations of the inhibitor.
- **Quantification:** The conversion of testosterone to DHT is measured, often using techniques like High-Performance Liquid Chromatography (HPLC) or radioimmunoassay.
- **IC₅₀ Determination:** The concentration of **FR-146687** that causes 50% inhibition of enzyme activity (IC₅₀) was calculated.



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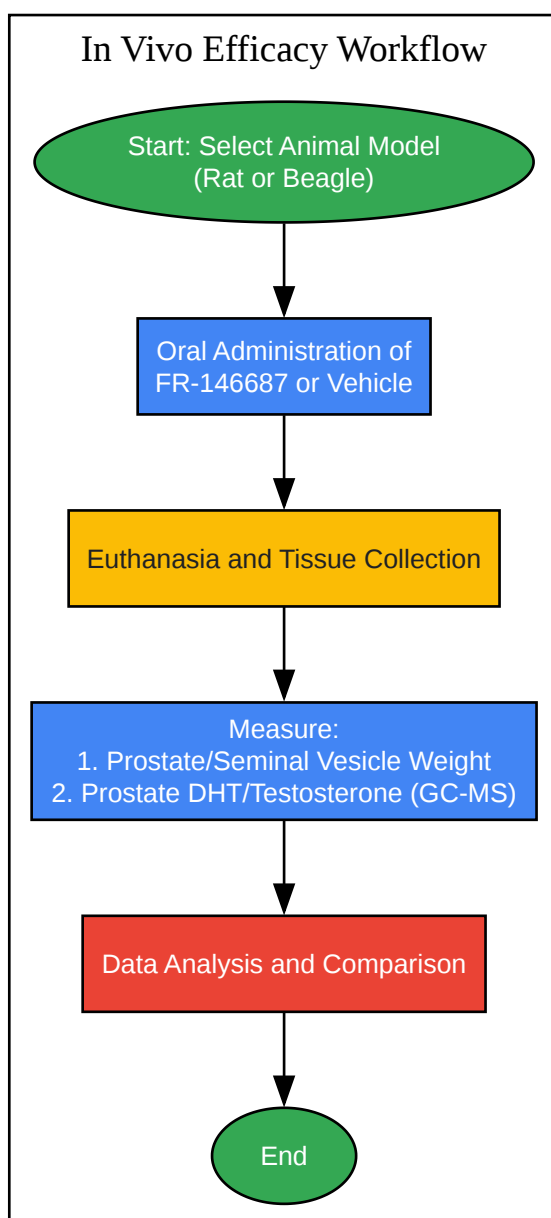
Caption: Generalized workflow for the in vitro 5α-reductase inhibition assay.

In Vivo Evaluation in Animal Models

Objective: To assess the in vivo efficacy of **FR-146687** in reducing prostate size and DHT levels.

Methodology Overview:

- Animal Models:
 - Mature male rats.
 - Castrated immature male rats with androgen-induced prostate growth (using testosterone propionate or dihydrotestosterone propionate).
 - Beagle dogs.
- Drug Administration: **FR-146687** was administered orally (p.o.).
- Endpoint Measurement:
 - Prostate and Seminal Vesicle Weight: At the end of the treatment period, the animals were euthanized, and the ventral prostate and seminal vesicles were excised and weighed.
 - DHT and Testosterone Levels: The concentrations of DHT and testosterone in the prostate tissue were measured using gas chromatography-mass spectrometry (GC-MS).
- Comparison: The effects of **FR-146687** were compared to a vehicle control and, in some experiments, to another 5 α -reductase inhibitor, finasteride.^[7]



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Caption: Generalized workflow for the in vivo evaluation of **FR-146687**.

Conclusion

FR-146687 is a potent, selective, and orally active dual inhibitor of 5α -reductase, and it is not a nucleoside analog. Its ability to effectively reduce DHT levels in target tissues, as demonstrated in both in vitro and in vivo studies, underscores its potential as a therapeutic agent for androgen-dependent conditions. The data presented in this whitepaper provide a

comprehensive overview for researchers and drug development professionals interested in the pharmacology of 5 α -reductase inhibitors. Further investigation into its clinical efficacy and safety profile would be the next logical step in its developmental pathway.

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